molecular formula C11H12ClFO3 B7993152 2-[2-(4-Chloro-3-fluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(4-Chloro-3-fluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7993152
M. Wt: 246.66 g/mol
InChI Key: UPFHXTRENKEBBL-UHFFFAOYSA-N
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Description

2-[2-(4-Chloro-3-fluoro-phenoxy)ethyl]-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenoxyethyl group, which is further substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chloro-3-fluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 4-chloro-3-fluorophenol with ethylene oxide to form 2-(4-chloro-3-fluorophenoxy)ethanol. This intermediate is then reacted with 1,2-dioxolane under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chloro-3-fluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(4-Chloro-3-fluoro-phenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chloro-3-fluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chlorine and fluorine substituents can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chloro-3-fluoro-phenoxy)ethyl]-1,3-dioxolane is unique due to the presence of both chlorine and fluorine atoms on the phenoxyethyl group, as well as the dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2-[2-(4-Chloro-3-fluoro-phenoxy)ethyl]-1,3-dioxolane is an organic compound notable for its unique chemical structure, which includes a dioxolane ring and a phenoxyethyl group with chlorine and fluorine substituents. This configuration enhances its potential biological activity, making it a subject of interest in pharmaceutical and agrochemical research. This article reviews the compound's biological activities, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₁H₁₂ClF O₃
  • Molecular Weight : Approximately 246.66 g/mol
  • Structural Features : The presence of halogen atoms (chlorine and fluorine) contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The phenoxyethyl moiety can bind to active sites on enzymes, potentially leading to either inhibition or activation of enzymatic functions. The halogen substituents enhance the binding affinity and specificity of the compound towards its molecular targets, which is crucial for its pharmacological effects.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including antimicrobial properties. The following table summarizes some key findings related to the biological activity of this compound and related compounds:

Compound NameKey FeaturesBiological Activity
2-[2-(4-Chloro-3-fluorophenoxy)ethyl]-1,3-dioxolaneContains chlorine and fluorine substituentsPotential antimicrobial activity
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolaneSimilar structureAntifungal properties
2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolaneDifferent halogen placementAntifungal activity
2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolaneDifferent alkyl chainInsecticidal activity

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reaction of 4-chloro-3-fluorophenol with ethylene oxide to yield 2-(4-chloro-3-fluorophenoxy)ethanol.
  • Cyclization : The intermediate is then reacted with 1,2-dioxolane under acidic conditions to produce the final compound.

This synthetic route can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques.

Case Studies and Research Findings

Research has demonstrated that dioxolane derivatives exhibit significant antibacterial and antifungal activities. For instance:

  • A study on various dioxolanes showed that many derivatives displayed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .
  • Specific compounds in this class have been reported to have minimum inhibitory concentration (MIC) values indicating their effectiveness against these pathogens .

Properties

IUPAC Name

2-[2-(4-chloro-3-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c12-9-2-1-8(7-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFHXTRENKEBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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